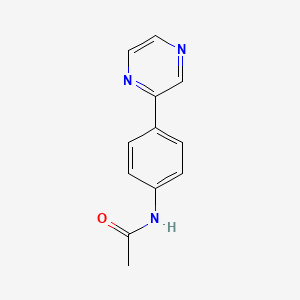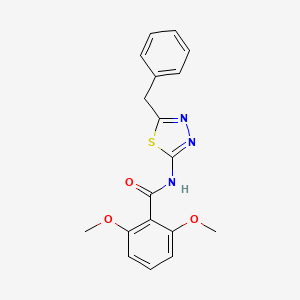
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It can be used as a lead compound for the development of new drugs targeting various diseases.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Agriculture: Thiadiazole derivatives, including this compound, have been explored for their potential as pesticides and herbicides.
Material Science: The compound can be used in the development of new materials with unique properties, such as conducting polymers or sensors.
Mecanismo De Acción
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, resulting in the modulation of gene expression and cellular responses.
Comparación Con Compuestos Similares
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: This compound has similar structural features but differs in the substituents attached to the thiadiazole ring.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)methanesulfonamide: Another related compound with a sulfonamide group instead of the benzamide group.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties:
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
82559-53-3 |
|---|---|
Fórmula molecular |
C18H17N3O3S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H17N3O3S/c1-23-13-9-6-10-14(24-2)16(13)17(22)19-18-21-20-15(25-18)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,19,21,22) |
Clave InChI |
FLSIPUJDBRBZNL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
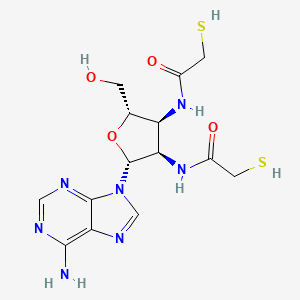
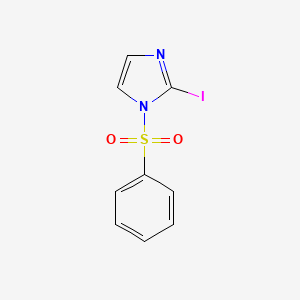
![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)
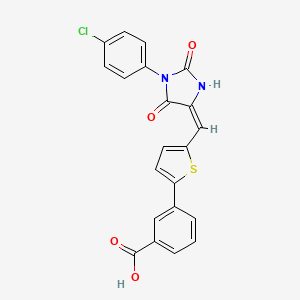
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
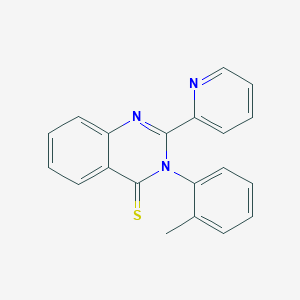


![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)
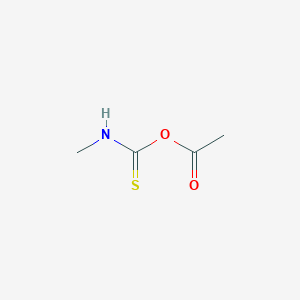
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
